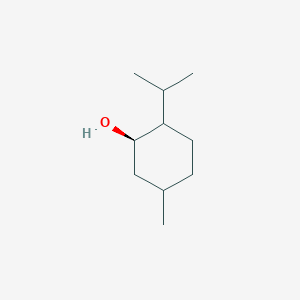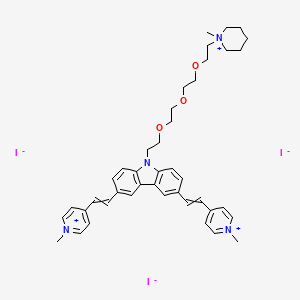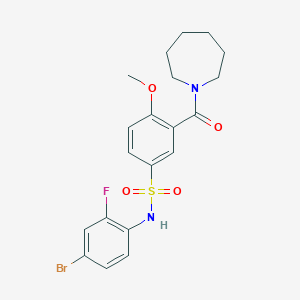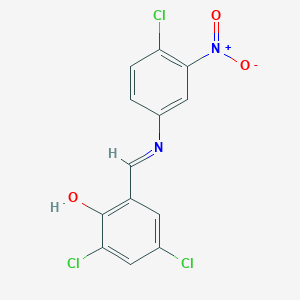
1-(Diphenylphosphoroso)-2-(methoxymethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diphenylphosphoroso)-2-(methoxymethoxy)benzene is an organic compound that features a benzene ring substituted with diphenylphosphoroso and methoxymethoxy groups
Preparation Methods
The synthesis of 1-(Diphenylphosphoroso)-2-(methoxymethoxy)benzene typically involves the following steps:
Formation of the Diphenylphosphoroso Group: This can be achieved through the reaction of diphenylphosphine with an oxidizing agent.
Introduction of the Methoxymethoxy Group: This step involves the protection of a hydroxyl group using methoxymethyl chloride in the presence of a base.
Coupling Reaction: The final step involves coupling the diphenylphosphoroso group with the benzene ring substituted with the methoxymethoxy group under specific reaction conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(Diphenylphosphoroso)-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The diphenylphosphoroso group can be oxidized to form diphenylphosphine oxide.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The methoxymethoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Diphenylphosphoroso)-2-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Diphenylphosphoroso)-2-(methoxymethoxy)benzene involves its interaction with molecular targets such as enzymes and proteins. The diphenylphosphoroso group can act as an inhibitor by binding to the active site of enzymes, thereby affecting their activity. The methoxymethoxy group may also play a role in modulating the compound’s interactions with biological molecules.
Comparison with Similar Compounds
1-(Diphenylphosphoroso)-2-(methoxymethoxy)benzene can be compared with other similar compounds, such as:
1-(Diphenylphosphoroso)-2-hydroxybenzene: This compound lacks the methoxymethoxy group and has different reactivity and applications.
1-(Diphenylphosphoroso)-2-methoxybenzene: This compound has a methoxy group instead of a methoxymethoxy group, leading to variations in its chemical behavior and uses.
Properties
Molecular Formula |
C20H19O3P |
|---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
1-diphenylphosphoryl-2-(methoxymethoxy)benzene |
InChI |
InChI=1S/C20H19O3P/c1-22-16-23-19-14-8-9-15-20(19)24(21,17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,16H2,1H3 |
InChI Key |
YLTFFLIKPWPQTG-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC=CC=C1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}acetamide](/img/structure/B12468778.png)
![N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]-N-(2-ethylphenyl)acetamide](/img/structure/B12468783.png)
![2-{4-[(2-chlorobenzyl)oxy]phenyl}-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12468790.png)
![4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(phenylsulfanyl)phenyl]benzamide](/img/structure/B12468802.png)
![4-chloro-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B12468808.png)

![[3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B12468837.png)

![N-(5-{[2-({5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B12468854.png)



![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide](/img/structure/B12468877.png)
![{Methyl[(trityloxy)methyl]phosphoryl}methanol](/img/structure/B12468888.png)
